molecular formula C13H19BO4 B3106009 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1562342-07-7

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B3106009
CAS RN: 1562342-07-7
M. Wt: 250.1 g/mol
InChI Key: RDZLZTVEUNWIGI-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . It is typically a colorless oily substance at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, hydroboration of alkyl or aryl alkynes and alkenes can occur in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is characterized by the presence of a methoxy group and a tetramethyl-1,3,2-dioxaborolan-2-YL group attached to a phenol ring . The molecular weight of the compound is 235.09 .


Chemical Reactions Analysis

The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored in an inert atmosphere at 2-8°C . The compound’s pKa is predicted to be 6.53±0.20 .

Scientific Research Applications

Role in Lignin Acidolysis and Polymer Research

One pertinent area of research involves the acidolysis of lignin, where similar compounds are studied for their reactivity and mechanisms. For example, studies on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous solutions have provided insights into the cleavage mechanisms under acidic conditions, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process (Yokoyama, 2015). Such research underlines the importance of understanding the chemical behavior of phenolic compounds in lignin degradation and polymer science.

Antioxidant and Biological Activities

Compounds structurally related to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, such as phenolic acids, have been extensively studied for their biological activities. Research into compounds like chlorogenic acid and its isomers has demonstrated a wide array of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties (Naveed et al., 2018). Such activities suggest potential applications of related compounds in the development of natural antioxidants and therapeutic agents for managing various health conditions.

Applications in Environmental Remediation

Furthermore, research into the sorption of phenoxy herbicides to soil and organic matter highlights the environmental relevance of phenolic compounds (Werner et al., 2012). Understanding the interaction between such compounds and environmental matrices is crucial for developing strategies for the remediation of polluted sites and the management of agricultural chemicals.

Development of Chemosensors

Another area of application is in the development of chemosensors, where compounds like 4-methyl-2,6-diformylphenol have been utilized for detecting various analytes (Roy, 2021). This suggests that derivatives of phenolic compounds, potentially including 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, could be applied in the development of new, sensitive, and selective sensors for environmental monitoring, medical diagnostics, and other fields.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZLZTVEUNWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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